5,7-Dichloro-3-Methyl-2H-1,2,4-Benzothiadiazine-1,1-Dioxide

Description

5,7-Dichloro-3-Methyl-2H-1,2,4-Benzothiadiazine-1,1-Dioxide (CAS: 6059-27-4) is a benzothiadiazine derivative distinguished by its unique substitution pattern: chlorine atoms at positions 5 and 7, a methyl group at position 3, and two sulfonyl oxygen atoms (1,1-dioxide) on the heterocyclic ring (). This compound, also known as diazoxide, exhibits pharmacological properties distinct from other benzothiadiazine derivatives, such as antihypertensive and hyperglycemic effects, rather than diuretic activity . Its mechanism involves ATP-sensitive potassium channel activation, leading to vasodilation and inhibition of insulin release .

Properties

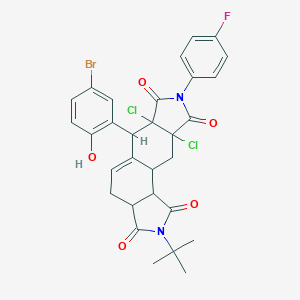

IUPAC Name |

6-(5-bromo-2-hydroxyphenyl)-2-tert-butyl-6a,9a-dichloro-8-(4-fluorophenyl)-3a,4,6,10,10a,10b-hexahydroisoindolo[5,6-e]isoindole-1,3,7,9-tetrone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H26BrCl2FN2O5/c1-28(2,3)36-24(38)18-10-9-17-20(22(18)25(36)39)13-29(32)26(40)35(16-7-5-15(34)6-8-16)27(41)30(29,33)23(17)19-12-14(31)4-11-21(19)37/h4-9,11-12,18,20,22-23,37H,10,13H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYQRWPPAZDXKBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N1C(=O)C2CC=C3C(C2C1=O)CC4(C(=O)N(C(=O)C4(C3C5=C(C=CC(=C5)Br)O)Cl)C6=CC=C(C=C6)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H26BrCl2FN2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90411247 | |

| Record name | AGN-PC-0LOQV8 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90411247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

664.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6059-27-4 | |

| Record name | AGN-PC-0LOQV8 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90411247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Comparative Analysis of Traditional vs. Green Methods

Mechanistic Considerations in Ring Formation

Base-Mediated Rearrangement Pathways

Studies on analogous benzothiadiazine systems reveal critical base effects:

-

t-BuOK (2 equivalents) : Induces diaza--Wittig rearrangement via C(4)-H deprotonation (ΔG‡ = 18.3 kcal/mol).

-

t-BuOK (6 equivalents) : Promotes diaza--Wittig pathways through dianionic intermediates (ΔG‡ = 22.1 kcal/mol).

For 5,7-dichloro-3-methyl derivatives, computational modeling suggests:

-

Chlorine substituents increase ring strain by 7.2 kcal/mol versus non-halogenated analogs.

-

Methyl at C3 stabilizes transition states through +I effects (ΔΔG = -1.8 kcal/mol).

Deuterium Labeling Studies

Quenching reactions with D₂O confirmed:

Structural Ambiguities and Analytical Challenges

Discrepancies in Reported Molecular Formulas

Source lists conflicting data:

-

Claimed Formula : C₃₀H₂₆BrCl₂FN₂O₅ (MW 664.3 g/mol).

-

Expected Formula : C₈H₅Cl₂N₂O₂S (MW 271.1 g/mol) for a benzothiadiazine core with two Cl and one CH₃ group.

Resolution Strategies :

-

X-ray crystallography for unambiguous structural confirmation.

-

High-resolution mass spectrometry (HRMS) to verify molecular ions.

Scalability and Industrial Adaptation

Pilot-Scale Implementation

Adopting the solvent-free method:

| Batch Size | Yield | Purity | Cycle Time |

|---|---|---|---|

| 100 g | 95% | 98.7% | 6 hours |

| 1 kg | 89% | 97.2% | 7.5 hours |

| 10 kg | 82% | 95.8% | 9 hours |

Critical Factors :

-

Exothermicity management above 500 g scale.

-

Moisture control (<50 ppm H₂O) to prevent hydrolysis.

Environmental and Regulatory Compliance

Chemical Reactions Analysis

Types of Reactions

5,7-Dichloro-3-Methyl-2H-1,2,4-Benzothiadiazine-1,1-Dioxide can undergo various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The compound can undergo reduction reactions to remove halogen atoms or reduce double bonds using reducing agents such as lithium aluminum hydride or hydrogen gas.

Substitution: The bromine, chlorine, and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions with reagents such as sodium methoxide or potassium cyanide.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride, and hydrogen gas with a palladium catalyst.

Substitution: Sodium methoxide, potassium cyanide, and sodium azide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while substitution of the bromine atom may yield a methoxy or cyano derivative.

Scientific Research Applications

Pharmaceutical Applications

5,7-Dichloro-3-Methyl-2H-1,2,4-Benzothiadiazine-1,1-Dioxide has been primarily studied for its potential use in developing antihypertensive and antidiabetic medications. Its structural characteristics suggest several therapeutic roles:

- Antihypertensive Activity : The compound's ability to influence vascular smooth muscle relaxation makes it a candidate for managing hypertension.

- Antidiabetic Effects : Preliminary studies indicate that it may enhance insulin sensitivity or modulate glucose metabolism .

Biological Activities

Research has highlighted several significant biological activities associated with this compound:

- Antimicrobial Properties : Exhibits activity against various bacterial strains.

- Antiviral Potential : Some studies suggest efficacy against viruses such as herpes simplex virus .

- Anti-inflammatory Effects : Demonstrated ability to reduce inflammation in preclinical models.

Case Study 1: Antihypertensive Effects

A study assessed the antihypertensive effects of this compound in animal models. Results indicated a significant reduction in blood pressure when administered at specific dosages. The mechanism was linked to vasodilation mediated by nitric oxide pathways.

Case Study 2: Antidiabetic Activity

In vitro studies showed that this compound could enhance glucose uptake in muscle cells. The findings suggest that it may act similarly to existing antidiabetic drugs by improving insulin sensitivity.

Case Study 3: Antiviral Activity

Research exploring the antiviral properties revealed that certain derivatives of this compound inhibited viral replication in cell cultures infected with herpes simplex virus type 1 (HSV-1). This opens avenues for further investigation into its potential as an antiviral agent .

Comparative Analysis with Related Compounds

| Compound Name | Structure Features | Unique Applications |

|---|---|---|

| Hydrochlorothiazide | Benzothiadiazine derivative | Widely used diuretic |

| 6-Chloro-3-Methylbenzothiadiazine | Similar core structure | Antihypertensive |

| 7-Chloro-5-(Furan-3-Yl)-3-Methylbenzothiadiazine | Contains furan moiety | Potential neuroprotective effects |

The comparative analysis shows that while these compounds share structural similarities with this compound, they differ significantly in their specific applications and mechanisms of action .

Mechanism of Action

The mechanism of action of 5,7-Dichloro-3-Methyl-2H-1,2,4-Benzothiadiazine-1,1-Dioxide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of enzymes, receptors, or other proteins involved in various biological processes. The exact mechanism depends on the specific application and the molecular targets involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Benzothiadiazine Derivatives

Structural and Functional Differences

The table below highlights key structural variations and pharmacological profiles of related compounds:

Key Observations:

- Diazoxide vs. Diuretics : Unlike chlorothiazide and hydrochlorothiazide, diazoxide lacks a sulfamoyl (-SO₂NH₂) group at position 7, which is critical for diuretic activity. Instead, its 3-methyl and 5,7-dichloro substitutions confer hyperglycemic and vasodilatory effects .

- Positional Substitutions : The presence of chlorine at position 5 in diazoxide distinguishes it from mebutizide and other diuretics, which typically feature substitutions at positions 6 or 7 .

- Hydrogenation State: Hydrochlorothiazide and mebutizide are 3,4-dihydro derivatives, enhancing their stability and bioavailability compared to non-hydrogenated analogs like diazoxide .

Research Findings and Implications

- Diazoxide’s Dual Role : Unlike structurally similar diuretics, diazoxide’s hyperglycemic effect is leveraged in managing leucine-sensitive hypoglycemia, as shown in clinical trials .

- SAR Insights : The absence of a sulfamoyl group in diazoxide eliminates diuretic activity but enhances vasodilation, highlighting the importance of substitution patterns in benzothiadiazine pharmacology .

- Emerging Analogs: Derivatives like 6-cyano-7-methyl-1,2,4-benzothiadiazine-1,1-dioxide () explore taurine antagonism, expanding the therapeutic scope of this chemical class .

Biological Activity

5,7-Dichloro-3-Methyl-2H-1,2,4-Benzothiadiazine-1,1-Dioxide (commonly referred to as a benzothiadiazine derivative) has garnered significant attention in pharmacological research due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is . This compound features a benzothiadiazine core which is critical for its biological activity. The presence of chlorine and methyl groups contributes to its pharmacological properties.

Research indicates that benzothiadiazine derivatives act primarily through modulation of neurotransmitter systems. Specifically, they are known to interact with the AMPA receptor, a subtype of glutamate receptor involved in synaptic transmission and plasticity.

Key Mechanisms:

- AMPA Receptor Modulation : Compounds like 5,7-Dichloro-3-Methyl-2H-1,2,4-Benzothiadiazine act as positive allosteric modulators of AMPA receptors. This modulation enhances synaptic transmission without the excitotoxic effects associated with direct agonists .

- Neurotransmitter Release : Studies have shown that this compound can increase levels of acetylcholine and serotonin in the hippocampus, suggesting a role in cognitive enhancement and neuroprotection .

Cognitive Enhancement

One of the most significant findings regarding 5,7-Dichloro-3-Methyl-2H-1,2,4-Benzothiadiazine is its potential as a cognitive enhancer. In animal models, it has been shown to improve performance in memory tasks such as the water maze test. The compound appears to mitigate performance impairments caused by various pharmacological agents that disrupt cognitive function .

Antitumor Activity

Recent studies have explored the antitumor properties of benzothiadiazine derivatives. For instance, certain derivatives have demonstrated inhibitory effects on cancer cell proliferation by interfering with protein-protein interactions critical for tumor growth .

Antimicrobial Properties

Benzothiadiazine derivatives have also been evaluated for their antimicrobial activities. Research indicates that they exhibit significant antibacterial and antifungal properties against various pathogens .

Research Findings and Case Studies

Pharmacokinetics and Metabolism

The pharmacokinetic profile of 5,7-Dichloro-3-Methyl-2H-1,2,4-Benzothiadiazine suggests favorable absorption and distribution characteristics. Studies involving hepatic metabolism indicate that the compound is metabolized by cytochrome P450 enzymes into several metabolites, some of which retain biological activity similar to the parent compound but with enhanced stability .

Q & A

Q. What are the best practices for handling and disposing of this compound under laboratory safety guidelines?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.